molecular formula C6H12N2O B1600123 N-methyl-L-prolinamide CAS No. 52060-82-9

N-methyl-L-prolinamide

Cat. No.: B1600123
CAS No.: 52060-82-9
M. Wt: 128.17 g/mol
InChI Key: URHXQSTYLJNJMT-YFKPBYRVSA-N
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Description

N-methyl-L-prolinamide is an organic compound with the molecular formula C6H12N2O It is a derivative of L-proline, an amino acid, where the carboxyl group is converted into an amide group and the nitrogen atom is methylated

Mechanism of Action

Mode of Action

In the case of N-methyl-L-prolinamide, the amidation process is achieved using biocatalysis, which allows for a racemization-free transformation .

Biochemical Pathways

This process is highly desirable but challenging, and it generally requires the acid to be activated using additional reagents before amide formation occurs .

Result of Action

The result of the action of this compound is the formation of high concentrations of L-prolinamide . For instance, at 145 mM substrate concentration, 80% conversion was achieved employing an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70 °C . A two-fold increase in L-prolinamide formation was achieved employing the immobilized and engineered enzyme variant CalBopt-24 T245S compared to wild type CalB .

Action Environment

The action environment significantly influences the action, efficacy, and stability of this compound. For instance, the amidation process is prone to racemization as observed for the acyl chloride derivative . . Furthermore, the low solubility of the unprotected amino acids in organic solvents is a challenge that may be addressed using biocatalysis .

Biochemical Analysis

Biochemical Properties

N-methyl-L-prolinamide has been employed as an efficient organocatalyst for aldol reactions, promoting the creation of stereoselective C–C bonds . It interacts with various enzymes and proteins to facilitate these chemical transformations .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an enamine, a potent nucleophile, which attacks to form novel C–C bonds with specific stereochemistry . This mechanism is complemented by a process in which the counter ion, trifluoracetic acid (TFA), acts as a proton shuttle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, at 145 mM substrate concentration, 80% conversion was achieved employing an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70 °C .

Metabolic Pathways

This compound is involved in the aldol reaction pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-L-prolinamide can be synthesized through several methods. One common approach involves the amidation of L-proline. The process typically starts with the conversion of L-proline to its corresponding carbamyl chloride using reagents such as triphosgene, diphosgene, or phosgene in solvents like anhydrous tetrahydrofuran, dichloromethane, or acetonitrile . This intermediate is then subjected to ammonolysis to yield this compound.

Another method involves the direct amidation of L-proline using ammonia and a biocatalyst in an organic solvent. This approach is advantageous as it avoids racemization and minimizes waste .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient methods to ensure high yield and purity. The use of immobilized enzymes and optimized reaction conditions, such as specific temperatures and solvent systems, are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-L-prolinamide undergoes various chemical reactions, including:

    Amidation: The conversion of carboxylic acids to amides.

    Substitution: Reactions where functional groups are replaced by other groups.

    Oxidation and Reduction: Though less common, these reactions can modify the functional groups attached to the proline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical synthesis and other applications .

Comparison with Similar Compounds

N-methyl-L-prolinamide can be compared with other prolinamide derivatives and similar compounds:

This compound stands out due to its unique combination of properties, making it valuable in both research and industrial applications.

Properties

IUPAC Name

(2S)-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHXQSTYLJNJMT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438796
Record name N-methyl-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52060-82-9
Record name N-methyl-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N-methylpyrrolidine-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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